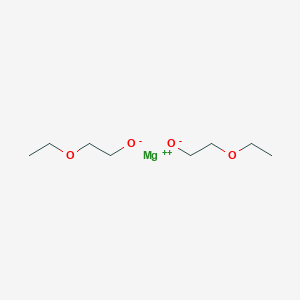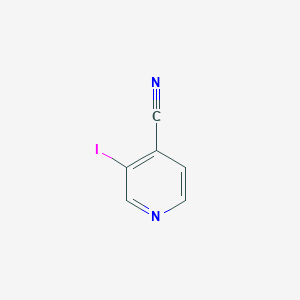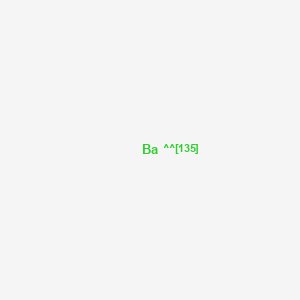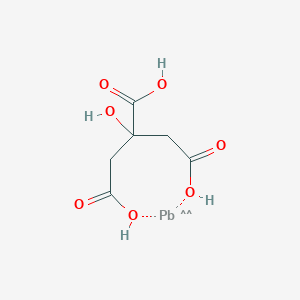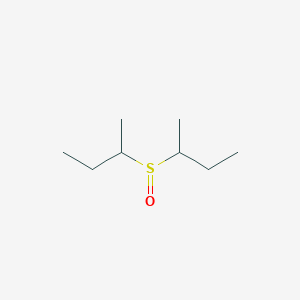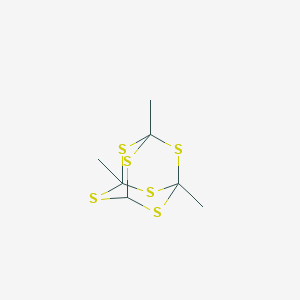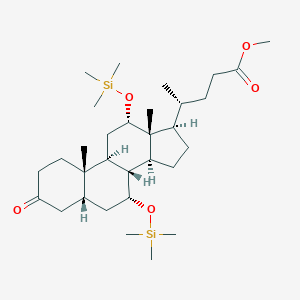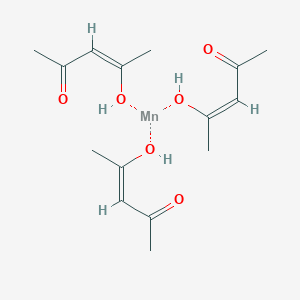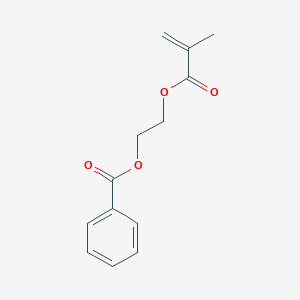
2-(Benzoyloxy)ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzoyloxy)ethyl methacrylate (BEMA) is a monomer that is used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid with a molecular weight of 246.28 g/mol. BEMA is widely used in the field of material science due to its unique properties, such as its ability to undergo polymerization under mild conditions.
作用機序
The mechanism of action of 2-(Benzoyloxy)ethyl methacrylate-based polymers is based on their ability to undergo hydrolysis in vivo, resulting in the release of the drug payload. The hydrolysis of 2-(Benzoyloxy)ethyl methacrylate-based polymers is triggered by the presence of enzymes or acidic conditions in the body. The release of the drug payload can be controlled by adjusting the chemical structure of the polymer.
生化学的および生理学的効果
2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have minimal toxicity and are well-tolerated in vivo. In addition, 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have good biocompatibility and biodegradability, making them suitable for use in various biomedical applications.
実験室実験の利点と制限
The advantages of using 2-(Benzoyloxy)ethyl methacrylate-based polymers in lab experiments include their ease of synthesis, tunable properties, and biocompatibility. However, the limitations of using 2-(Benzoyloxy)ethyl methacrylate-based polymers in lab experiments include their susceptibility to hydrolysis and their potential to release toxic byproducts during degradation.
将来の方向性
Future research directions for 2-(Benzoyloxy)ethyl methacrylate-based polymers include the development of new synthesis methods, the optimization of drug release profiles, and the investigation of their potential applications in tissue engineering and regenerative medicine. In addition, the development of new 2-(Benzoyloxy)ethyl methacrylate-based copolymers with improved properties is an area of active research.
合成法
The synthesis of 2-(Benzoyloxy)ethyl methacrylate can be achieved through several methods, including free radical polymerization, atom transfer radical polymerization, and reversible addition-fragmentation chain transfer polymerization. Among these methods, free radical polymerization is the most commonly used method for the synthesis of 2-(Benzoyloxy)ethyl methacrylate. This method involves the use of a free radical initiator, such as AIBN (azobisisobutyronitrile), which initiates the polymerization process.
科学的研究の応用
2-(Benzoyloxy)ethyl methacrylate has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biomedical engineering. 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have excellent biocompatibility and biodegradability, making them suitable for use in drug delivery systems. In addition, 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have good mechanical properties, making them suitable for use in tissue engineering applications.
特性
CAS番号 |
14778-47-3 |
|---|---|
製品名 |
2-(Benzoyloxy)ethyl methacrylate |
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
2-(2-methylprop-2-enoyloxy)ethyl benzoate |
InChI |
InChI=1S/C13H14O4/c1-10(2)12(14)16-8-9-17-13(15)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChIキー |
IRUHNBOMXBGOGR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
正規SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
その他のCAS番号 |
14778-47-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
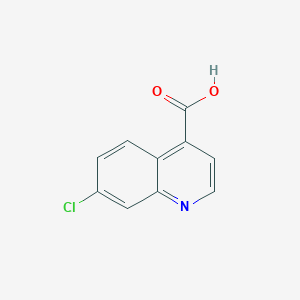
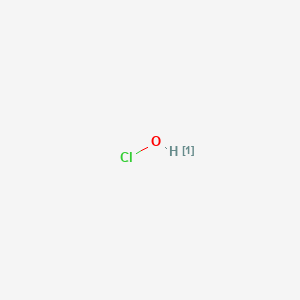

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
